N-Ethylperhexiline
Description
N-Ethylperhexiline is a piperidine derivative structurally related to perhexiline maleate, a clinically utilized antianginal agent. It is characterized by an ethyl substitution on the piperidine nitrogen, which distinguishes it from other analogs in its class .
Properties
CAS No. |
78662-35-8 |
|---|---|
Molecular Formula |
C25H43NO4 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)-1-ethylpiperidine |
InChI |
InChI=1S/C21H39N.C4H4O4/c1-2-22-16-10-9-15-20(22)17-21(18-11-5-3-6-12-18)19-13-7-4-8-14-19;5-3(6)1-2-4(7)8/h18-21H,2-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
OPPBNXXGPKDMPH-BTJKTKAUSA-N |
SMILES |
CCN1CCCCC1CC(C2CCCCC2)C3CCCCC3.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCN1CCCCC1CC(C2CCCCC2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN1CCCCC1CC(C2CCCCC2)C3CCCCC3.C(=CC(=O)O)C(=O)O |
Synonyms |
N-ethylperhexiline N-ethylperhexiline maleate |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Solubility and Stability: While provides solubility data for piperidine derivatives (e.g., 13.0 gmZP at pH <4), direct measurements for this compound are absent. Its ethyl group likely enhances lipophilicity compared to polar analogs like N,N-diethyl-2-aminoethanol .
- Toxicity Profile: Analogous compounds such as perhexiline maleate are known for hepatotoxicity and neuropathy, but this compound’s safety data remain uncharacterized .
- Synthetic Accessibility : The ethyl substitution may simplify synthesis compared to heavily substituted analogs (e.g., 2,2,6,6-tetramethylpiperidine), though yield optimization is undocumented .
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